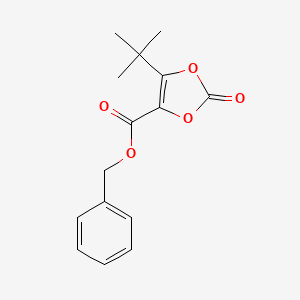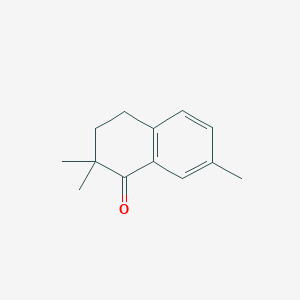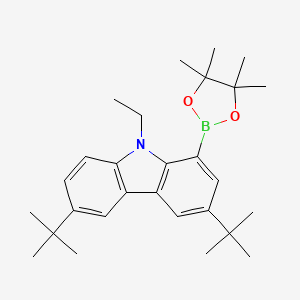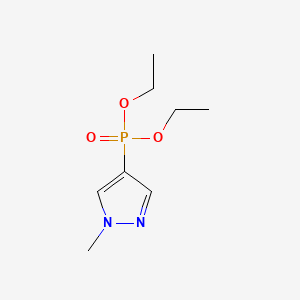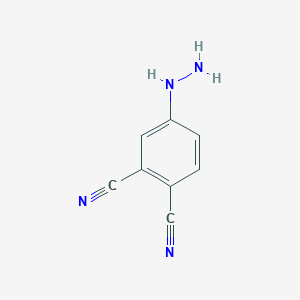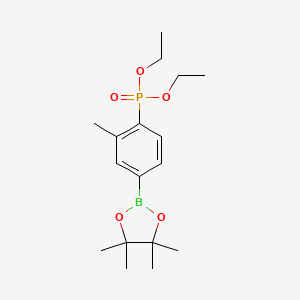
3-Amino-5-(2,4-difluorophenyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876599 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876599 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain MFCD32876599.
Industrial Production Methods
In industrial settings, the production of MFCD32876599 is scaled up using optimized processes to ensure high yield and cost-effectiveness. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876599 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reacts with reducing agents to form [reduced product].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
The reactions involving MFCD32876599 typically require specific reagents and conditions, such as:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Solvents: [Examples of solvents used].
Catalysts: [Examples of catalysts used].
Major Products
The major products formed from these reactions include [list of major products], which are valuable intermediates in various chemical processes.
Aplicaciones Científicas De Investigación
MFCD32876599 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of [specific industrial products].
Mecanismo De Acción
The mechanism of action of MFCD32876599 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific target]: This interaction triggers a cascade of biochemical events.
Modulating [specific pathway]: This modulation leads to [specific biological effect].
Propiedades
Fórmula molecular |
C9H8ClF2N3 |
|---|---|
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7F2N3.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
Clave InChI |
LEFVCJWLKWNBEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
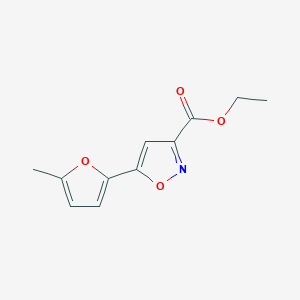
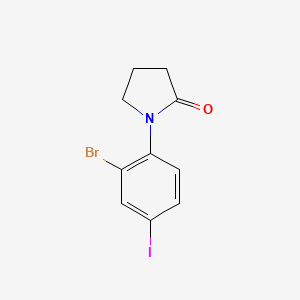


![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)

